molecular formula C5H7N3O2 B1596676 2-Amino-6-methoxypyrimidin-4-ol CAS No. 59081-28-6

2-Amino-6-methoxypyrimidin-4-ol

Cat. No. B1596676
CAS RN: 59081-28-6
M. Wt: 141.13 g/mol
InChI Key: JMIIYPYNZMHUCO-UHFFFAOYSA-N
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Description

2-Amino-6-methoxypyrimidin-4-ol is a chemical compound with the CAS Number: 59081-28-6. It has a molecular weight of 141.13 . The IUPAC name for this compound is 2-amino-6-methoxypyrimidin-4 (3H)-one .


Synthesis Analysis

The synthesis of 2-amino-4,6-dimethoxypyrimidine (ADM) has been reported from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents .


Molecular Structure Analysis

The molecular structure of 2-Amino-6-methoxypyrimidin-4-ol is characterized by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Synthetic Innovation and Optimization

2-Amino-4-methoxypyrimidine, closely related to 2-Amino-6-methoxypyrimidin-4-ol, has undergone synthetic innovation for industrial production. This compound was prepared through a methoxylation reaction, leading to a process that is more cost-effective, easier, and yields higher results, making it suitable for industrial applications (Ju Xiu-lian, 2009).

Solubility and Thermodynamics

The solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents was studied, revealing an increase in solubility with temperature. This study provides essential data for understanding the compound's behavior in different solvents, which is crucial for its application in various scientific fields (Ganbing Yao et al., 2017).

Hydrogen Bonding and Tautomerization

Research on hydrogen bonding and amino-imino tautomerization in compounds like 2-amino-6-methoxypyrimidine showed significant insights into their molecular interactions. These findings are vital for understanding the compound's chemical behavior, especially in complex chemical environments (T. Kitamura et al., 2007).

Luminescence Properties

The luminescence properties of 4-amino-2-methoxypyrimidine, a structurally similar compound, indicate its potential in photochemical applications. This research enhances the understanding of the photochemical reactions and properties of related pyrimidine derivatives (A. G. Szabo & K. Berens, 1975).

Molecular Structure Analysis

Studies on 2-amino-4-chloro-6-methoxypyrimidine using DFT/B3LYP/6-311++G(df,pd) theory provided detailed insights into its molecular structure, atomic charges, and vibrational frequencies. Such analyses are critical for understanding the compound's chemical properties and potential applications (Z. Cinar et al., 2013).

Antimicrobial Activity

The antimicrobial activity of pyrimidine derivatives, including 2-amino-4-chloro-6-methoxypyrimidine, was explored, revealing potent antibacterial and antifungal properties. This research contributes to the development of new antimicrobial agents, potentially offering solutions to combat various infections (W. Al-Masoudi et al., 2015).

Magnetic and Structural Properties

Research on Cu(II) complexes with 4-amino-6-methoxypyrimidine ligand highlights the compound's potential in creating materials with unique magnetic properties. This work contributes to the field of material science, particularly in developing new magnetic materials (Wijdene Nbili et al., 2017).

properties

IUPAC Name

2-amino-4-methoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-4-2-3(9)7-5(6)8-4/h2H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIIYPYNZMHUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364174
Record name ST50764509
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methoxypyrimidin-4-ol

CAS RN

59081-28-6
Record name ST50764509
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-hydroxy-6-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EFS Authority - EFSA Journal, 2017 - ncbi.nlm.nih.gov
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State, Slovenia, and co‐rapporteur …
Number of citations: 2 www.ncbi.nlm.nih.gov
European Food Safety Authority (EFSA) - EFSA Journal, 2017 - Wiley Online Library
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State, Slovenia, and co‐rapporteur …
Number of citations: 1 efsa.onlinelibrary.wiley.com

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